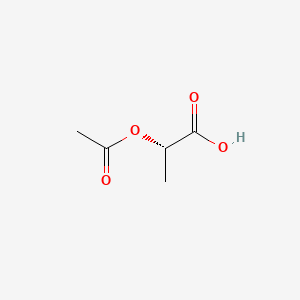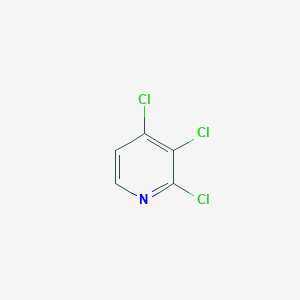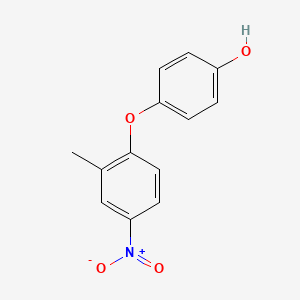
(S)-(-)-2-Acetoxypropionic acid
Übersicht
Beschreibung
(S)-(-)-2-Acetoxypropionic acid is a chiral organic compound with the molecular formula C5H8O4. It is an ester derivative of lactic acid and is known for its applications in various chemical and biological processes. The compound is characterized by its optical activity, with the (S)-enantiomer being the active form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-(-)-2-Acetoxypropionic acid can be synthesized through several methods. One common approach involves the esterification of (S)-lactic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild heating conditions to yield the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to achieve high enantiomeric purity. Enzymatic esterification using lipases is a preferred method due to its specificity and efficiency. The process involves the reaction of (S)-lactic acid with acetic acid or acetic anhydride in the presence of a lipase enzyme, resulting in the formation of this compound with high optical purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(-)-2-Acetoxypropionic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-lactic acid and acetic acid.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming (S)-2-hydroxypropionic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Major Products Formed:
Hydrolysis: (S)-lactic acid and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: (S)-2-hydroxypropionic acid.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-2-Acetoxypropionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Serves as a substrate in enzymatic studies to investigate enzyme specificity and activity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (S)-(-)-2-Acetoxypropionic acid involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound acts as a substrate, undergoing transformation by the enzyme to yield specific products. The pathways involved typically include ester hydrolysis, oxidation, and reduction, depending on the enzyme and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(S)-(-)-2-Acetoxypropionic acid can be compared with other similar compounds such as:
®-(+)-2-Acetoxypropionic acid: The enantiomer of this compound, which has different optical activity and may exhibit different biological activity.
Lactic acid esters: Other esters of lactic acid, such as methyl lactate and ethyl lactate, which have similar chemical properties but differ in their ester groups.
2-Hydroxypropionic acid: The hydrolyzed form of this compound, which lacks the ester group and has different reactivity.
The uniqueness of this compound lies in its chiral nature and its specific applications in chiral synthesis and enzymatic studies, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
(2S)-2-acetyloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLNOANVTIKPEE-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975744 | |
| Record name | 2-(Acetyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6034-46-4 | |
| Record name | (2S)-2-(Acetyloxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6034-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using thallium tris-[(S)-(-)-triacetoxypropionate] in aqueous (S)-(-)-2-Acetoxypropionic acid. What is the role of this compound in this reaction?
A1: While the paper [] doesn't delve into the specific mechanistic role of this compound, it's likely functioning as a solvent in this scenario. The authors were investigating various reaction conditions for the thallium(III)-mediated oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol. Using this compound as a solvent, alongside its corresponding thallium salt, could influence the reaction pathway or product distribution compared to other solvents. Further investigation would be needed to determine its precise role beyond a solvent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
